

Pharmacological Profile of LEI-401: A Technical Guide

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Compound of Interest

Compound Name: *LEI-401*

Cat. No.: *B15575090*

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Introduction

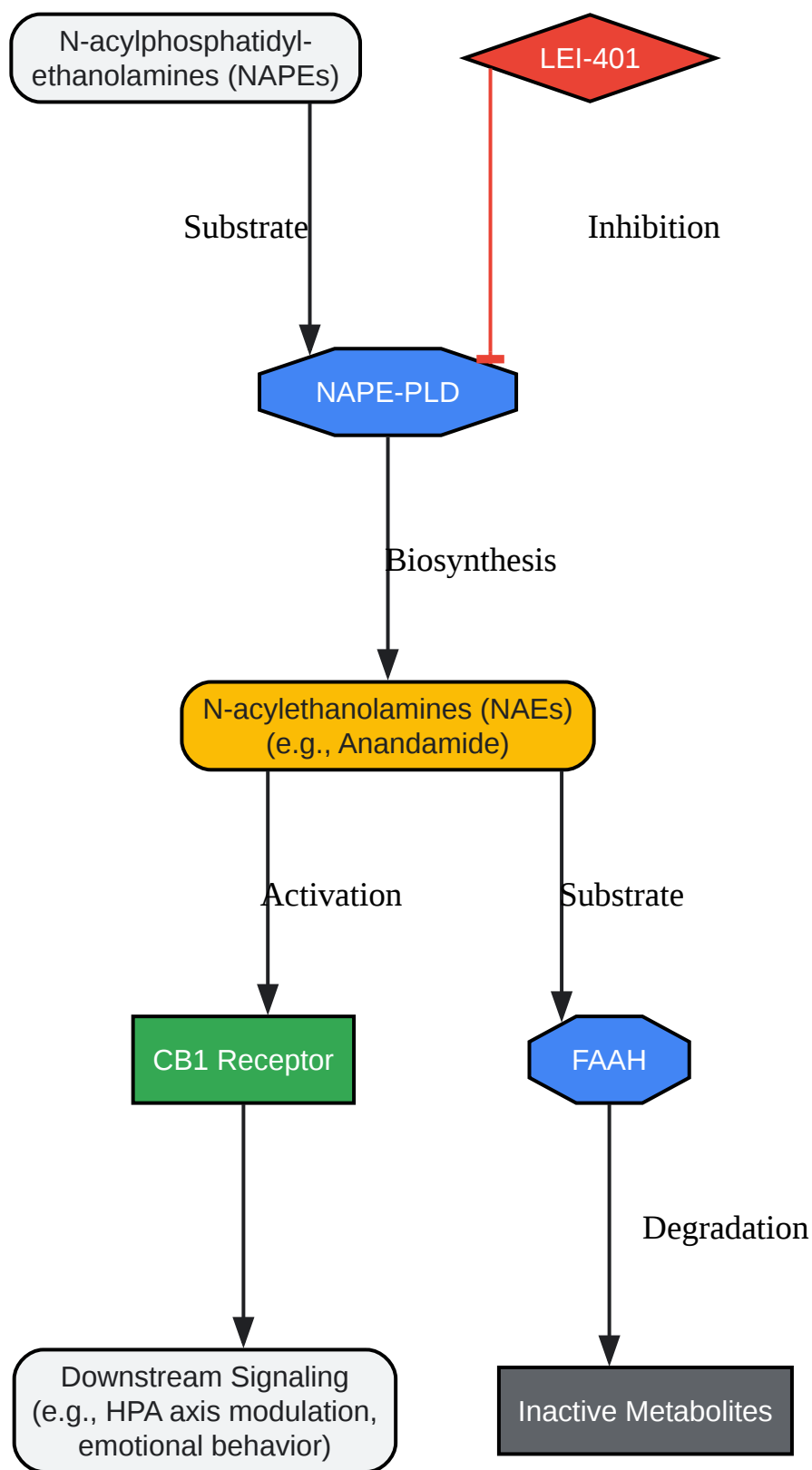
LEI-401 is a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] As a brain-penetrant small molecule, **LEI-401** serves as a critical chemical probe for investigating the physiological roles of NAPE-PLD and the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA).[3][4] This document provides a comprehensive overview of the pharmacological properties of **LEI-401**, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization.

Mechanism of Action

LEI-401 exerts its pharmacological effects by directly inhibiting the enzymatic activity of NAPE-PLD.[3] NAPE-PLD is a key enzyme in the biosynthesis of NAEs, catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPes) to produce various NAEs, including anandamide.[3][5] By blocking this crucial step, **LEI-401** effectively reduces the "on-demand" production of these lipid signaling molecules in the central nervous system (CNS).[3] This reduction in the endogenous tone of NAEs, particularly anandamide, leads to a functional antagonism of cannabinoid receptor type 1 (CB1) signaling.[3][4] The in vivo effects of **LEI-401**, such as activation of the hypothalamus-pituitary-adrenal (HPA) axis and impairment of fear extinction, emulate those of a CB1 receptor antagonist and can be reversed by inhibiting the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).[3][4]

Signaling Pathway

The signaling pathway affected by **LEI-401** is central to the endocannabinoid system. The following diagram illustrates the mechanism of action of **LEI-401** and its downstream consequences.



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Mechanism of **LEI-401** Action

Quantitative Pharmacological Data

The pharmacological profile of **LEI-401** has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

Parameter	Species/System	Value	Reference
IC50 (NAPE-PLD)	-	27 nM	[1]
Ki (hNAPE-PLD)	Human	0.027 μ M	[3]
IC50 (NAPE-PLD labeling)	hNAPE-PLD transfected HEK293T cells	0.86 μ M	[1]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	421.54 g/mol	[6]
logD	3.3	[3]
Topological Polar Surface Area	80.5 \AA^2	[3]
Aqueous Solubility	1.7 mg/L	[3]
Membrane Permeability (PAMPA) Peff	0.37 nm/s	[3]

Table 3: In Vivo Pharmacokinetics in Mice (C57BL/6J)

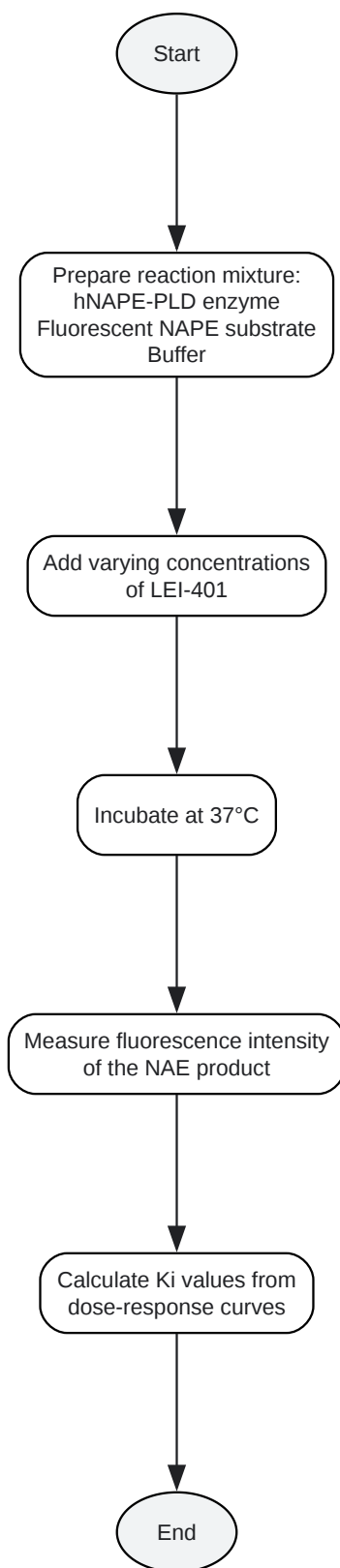
Route	Dose	t1/2 (h)	Cmax (ng/mL)	tmax (h)	AUClast (h*ng/mL)	Bioavailability (F)	Reference
Oral (p.o.)	10 mg/kg	2.5	1370	2	6760	25%	[1]
Intraperitoneal (i.p.)	30 mg/kg	-	10300	1	38600	48%	[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize **LEI-401**.

NAPE-PLD In Vitro Activity Assay

The inhibitory potency of **LEI-401** on human NAPE-PLD (hNAPE-PLD) was determined using an in vitro activity assay. The assay measures the enzymatic conversion of a fluorescently labeled NAPE substrate to a fluorescent NAE product.



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Workflow for NAPE-PLD In Vitro Activity Assay

- **Reaction Mixture Preparation:** A reaction mixture containing recombinant hNAPE-PLD enzyme, a fluorescently labeled NAPE substrate, and an appropriate buffer is prepared.
- **Inhibitor Addition:** **LEI-401** is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is initiated and incubated at 37°C to allow for enzymatic conversion.
- **Fluorescence Measurement:** The fluorescence intensity of the resulting NAE product is measured using a plate reader.
- **Data Analysis:** The inhibitory constant (K_i) is calculated by fitting the concentration-response data to a suitable pharmacological model.[3]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) was utilized to assess the selectivity of **LEI-401** against other serine hydrolases in the mouse brain proteome.

- **Proteome Preparation:** Mouse brain membrane proteome is prepared.
- **Inhibitor Incubation:** The proteome is incubated with **LEI-401** at various concentrations.
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe is added to the proteome to label the active enzymes.
- **SDS-PAGE and Imaging:** The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescently labeled bands.
- **Selectivity Determination:** The reduction in labeling of specific enzymes in the presence of **LEI-401** indicates target engagement and allows for the assessment of selectivity.[3]

Targeted Lipidomics for NAE Quantification

To determine the effect of **LEI-401** on NAE levels in vitro and in vivo, targeted lipidomics was performed.

- **Sample Collection:** Neuro-2a cells or mouse brain tissue are collected after treatment with **LEI-401** or vehicle.[3][7]

- **Lipid Extraction:** Lipids are extracted from the samples using a suitable organic solvent system.
- **LC-MS/MS Analysis:** The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different NAE species.
- **Data Normalization and Analysis:** The levels of various NAEs are normalized to an internal standard and compared between the **LEI-401** and vehicle-treated groups.[3]

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of **LEI-401** were evaluated in male C57BL/6J mice.

- **Drug Administration:** **LEI-401** was administered to mice via intravenous, oral, or intraperitoneal routes at specified doses.[7]
- **Sample Collection:** Blood and brain samples were collected at various time points post-administration.
- **Sample Processing and Analysis:** Plasma and brain homogenates were processed, and the concentration of **LEI-401** was quantified using LC-MS/MS.
- **Pharmacokinetic Parameter Calculation:** Key pharmacokinetic parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (t_{max}), and area under the curve (AUC) were calculated.[1][7]

In Vivo Efficacy

LEI-401 has demonstrated significant in vivo activity, confirming its utility as a CNS-active probe. Administration of **LEI-401** to wild-type mice led to a reduction in brain NAE levels, including anandamide.[3] This effect was absent in NAPE-PLD knockout mice, confirming the on-target action of the compound.[3][4] Behaviorally, **LEI-401** treatment in mice resulted in an activation of the HPA axis and an impairment of fear extinction, phenotypes consistent with reduced endocannabinoid signaling and CB1 receptor antagonism.[3]

Conclusion

LEI-401 is a highly valuable pharmacological tool for the study of NAPE-PLD and NAE biology. Its well-characterized potency, selectivity, and in vivo activity make it an ideal probe for elucidating the role of this signaling pathway in various physiological and pathological processes. The detailed pharmacological profile presented in this document provides a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

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